molecular formula C18H20F3NO5S B2670350 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1795485-48-1

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2670350
CAS RN: 1795485-48-1
M. Wt: 419.42
InChI Key: CNSSONZGDUNWNL-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as GSK-J4, is a small molecule inhibitor that targets the enzymatic activity of the Jumonji C domain-containing protein 6 (JMJD6). JMJD6 is a histone demethylase and lysyl hydroxylase that has been implicated in various biological processes, including RNA splicing, transcriptional regulation, and DNA repair. GSK-J4 has been shown to have potential therapeutic applications in cancer, inflammation, and viral infections.

Scientific Research Applications

Pharmaceuticals and Drug Development

The compound’s unique structure and functional groups make it a potential candidate for drug development. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. Specifically, its sulfonamide moiety may play a crucial role in inhibiting enzymes involved in disease pathways .

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions of people worldwide. Some pyrazole-bearing compounds exhibit potent antileishmanial activity . Investigating the effects of our compound on Leishmania parasites could provide valuable insights for drug discovery.

Antimalarial Properties

Malaria remains a global health concern. Researchers study various chemical entities for their antimalarial potential. Our compound’s structural features, including the trifluoromethoxy group, may contribute to antimalarial activity. In vitro and in vivo studies are essential to evaluate its efficacy .

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO5S/c1-13-2-4-14(5-3-13)17(26-11-10-23)12-22-28(24,25)16-8-6-15(7-9-16)27-18(19,20)21/h2-9,17,22-23H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSSONZGDUNWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

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